molecular formula C8H8BrFO B1271244 1-(2-Bromoethoxy)-4-fluorobenzene CAS No. 332-48-9

1-(2-Bromoethoxy)-4-fluorobenzene

Cat. No. B1271244
CAS RN: 332-48-9
M. Wt: 219.05 g/mol
InChI Key: JXSPKRUNMHMICQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-fluorobenzene is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and medicinal agents. It is particularly noted for its role in the production of dofetilide, a medication used to treat arrhythmia . The compound features a bromoethoxy group attached to the first position and a fluorine atom at the fourth position of the benzene ring, indicating its potential reactivity and usefulness in further chemical transformations.

Synthesis Analysis

The synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene is achieved through the Williamson Reaction, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane . This method is a classic example of ether synthesis, where an alkoxide reacts with a primary alkyl halide. The process is influenced by various factors such as reaction temperature, solvent, time, and the proportion of reactants, which are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethoxy)-4-fluorobenzene is characterized by the presence of a bromoethoxy group and a fluorine atom on the benzene ring. The influence of these substituents on the geometry and electronic properties of the benzene ring can be significant. For instance, studies on similar molecules like 1-bromo-3-fluorobenzene have shown that the presence of halogen atoms can affect the normal modes of vibrations and the geometry of the benzene ring . Such analyses are often conducted using spectroscopic methods and theoretical calculations, such as DFT (Density Functional Theory) .

Chemical Reactions Analysis

The reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene in chemical reactions is an area of interest, particularly in the context of its use as an intermediate in pharmaceutical synthesis. The compound's bromo and fluoro substituents are likely to influence its participation in various organic reactions, such as nucleophilic substitutions or coupling reactions. For example, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound structurally related to 1-(2-Bromoethoxy)-4-fluorobenzene, involves nucleophilic aromatic substitution reactions . Such reactions are pivotal in the preparation of radiolabeled compounds for medical imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethoxy)-4-fluorobenzene, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. While specific data on this compound is not provided in the abstracts, related compounds have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR, to elucidate their properties . Additionally, computational methods like DFT are employed to predict vibrational frequencies, molecular geometry, and electronic properties, which are essential for understanding the behavior of the compound under different conditions .

Scientific Research Applications

  • Synthesis and Medicinal Applications :

    • 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 1-(2-Bromoethoxy)-4-fluorobenzene, is an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. The synthesis process was optimized by investigating factors like reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
  • Radiopharmaceutical Development :

    • Research on no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is significant for 18F-arylation reactions in radiopharmaceutical development, demonstrated the effectiveness of certain pathways for its preparation. This compound is crucial in the synthesis of metallo-organic 4-[18F]fluorophenyl compounds and in palladium-catalyzed coupling reactions (J. Ermert et al., 2004).
  • Organic Synthesis :

    • The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, which is structurally related to 1-(2-Bromoethoxy)-4-fluorobenzene, involves diazotization and bromination processes. The study examined factors affecting the reaction and the development of feasible synthetic conditions, enhancing the understanding of reactions involving fluoroaromatic compounds (Guo Zhi-an, 2009).
  • Chemical Education and Experimentation :

    • In educational settings, 1-bromo-4-fluorobenzene was used to demonstrate the chemoselectivity in the formation of a Grignard reagent. This application in an undergraduate chemistry course highlights the compound's utility in teaching key concepts in organic chemistry (S. Hein et al., 2015).
  • Photofragment Spectroscopy :

    • The ultraviolet photodissociation of 1-bromo-4-fluorobenzene was studied to understand the effects of fluorine atom substitution on the energy distribution of photofragments. This research provides insights into the photophysical properties of fluorinated aromatic compounds (Xi-Bin Gu et al., 2001).

Safety And Hazards

The safety and hazards associated with “1-(2-Bromoethoxy)-4-fluorobenzene” would depend on its specific properties. However, similar compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation67.


Future Directions

The future directions for “1-(2-Bromoethoxy)-4-fluorobenzene” would depend on its specific applications. Bromoethoxy derivatives are often used in organic synthesis and could have potential applications in various fields2.


Please note that this information is based on similar compounds and might not be completely accurate for “1-(2-Bromoethoxy)-4-fluorobenzene”. For more accurate information, please refer to the relevant papers89.


properties

IUPAC Name

1-(2-bromoethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSPKRUNMHMICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366435
Record name 1-(2-bromoethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-fluorobenzene

CAS RN

332-48-9
Record name 1-(2-Bromoethoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromoethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(2-bromoethoxy)-4-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Mehreen, A Ullah, H Nadeem, N Dege, MM Naseer - RSC advances, 2022 - pubs.rsc.org
A series of novel phenoxy pendant isatins PI1–12 have been synthesized in excellent yields by a simple nucleophilic substitution reaction involving isatins and 1-(2-bromoethoxy)-4-…
Number of citations: 6 pubs.rsc.org
M Vinduvahini, S Jeyaseelan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C23H26FN3O6S, the two terminal aromatic rings form a dihedral angle of 49.26 (12). The cyclohexane ring adopts a chair conformation and the five-membered …
Number of citations: 13 scripts.iucr.org
WT Wang, H Qian, JW Wu, XW Chen, JQ Li - Bioorganic & Medicinal …, 2019 - Elsevier
A series of novel alkoxy-piperidine derivatives were synthesized and evaluated for their serotonin reuptake inhibitory and binding affinities for 5-HT 1A /5-HT 7 receptors. In vivo …
Number of citations: 7 www.sciencedirect.com
X Chen, DJ Kopecky, J Mihalic, S Jeffries… - Journal of medicinal …, 2012 - ACS Publications
The eukaryotic initiation factor 4E (eIF4E) plays a central role in the initiation of gene translation and subsequent protein synthesis by binding the 5′ terminal mRNA cap structure. We …
Number of citations: 208 pubs.acs.org
SJ Tantry, SD Markad, V Shinde, J Bhat… - Journal of medicinal …, 2017 - ACS Publications
The approval of bedaquiline to treat tuberculosis has validated adenosine triphosphate (ATP) synthase as an attractive target to kill Mycobacterium tuberculosis (Mtb). Herein, we report …
Number of citations: 105 pubs.acs.org
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
K Grychowska, K Marciniec, V Canale… - Archiv der …, 2013 - Wiley Online Library
The solid‐phase synthesis of a new series of 19 biomimetics of long‐chain arylpiperazines, namely flexible quinoline sulfonamides of aryl(heteroaryl)oxy‐/heteroarylthio‐ethyl 4‐…
Number of citations: 5 onlinelibrary.wiley.com
M Vettorazzi, L Vila, S Lima, L Acosta… - Archiv der …, 2019 - Wiley Online Library
The synthesis of inhibitors of SphK2 with novel structural scaffolds is reported. These compounds were designed from a molecular modeling study, in which the molecular interactions …
Number of citations: 10 onlinelibrary.wiley.com
Z Cheng, Y Wang, Y Zhang, C Zhang… - Journal of Medicinal …, 2023 - ACS Publications
Nowadays, small-molecule drugs have become an indispensable part of tumor immunotherapy. Accumulating evidence has indicated that specifically blocking PGE 2 /EP4 signaling to …
Number of citations: 2 pubs.acs.org
M Madaiah, MK Prashanth… - Medicinal Chemistry …, 2013 - Springer
A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives 7–36 was synthesized and their pharmacological activity was determined with …
Number of citations: 6 link.springer.com

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